

Application Notes and Protocols for the Synthesis of a Key Rivaroxaban Intermediate

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-carbonyl
chloride

Cat. No.: B104058

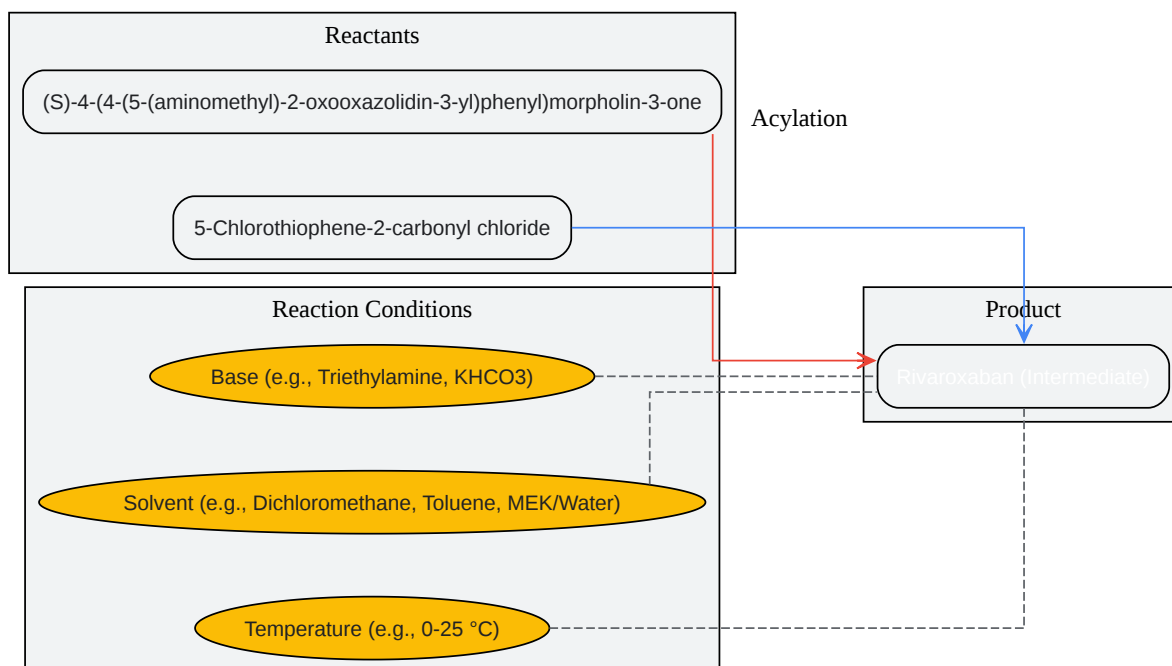
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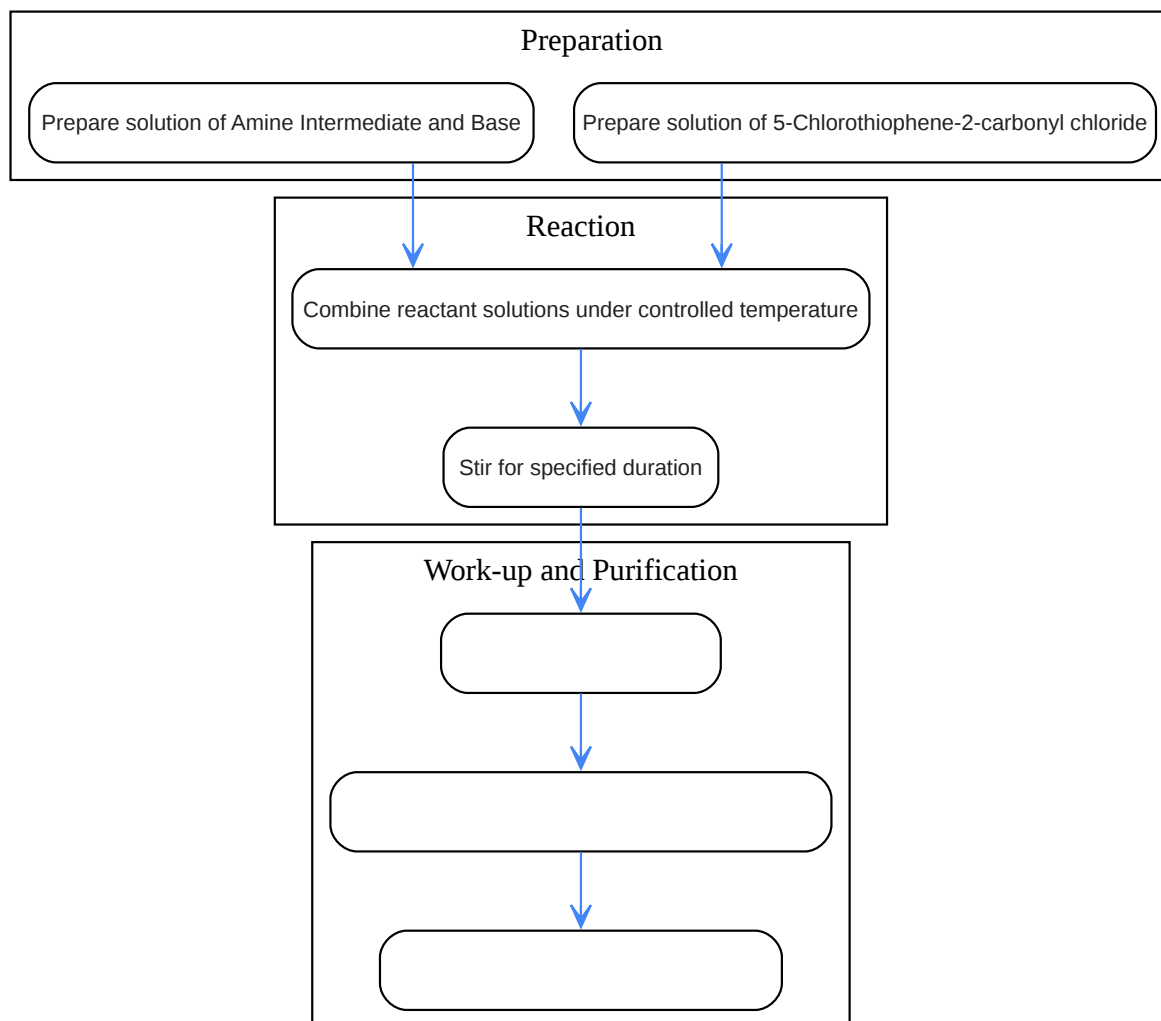
Introduction

Rivaroxaban, an orally active direct factor Xa inhibitor, is a widely used anticoagulant for the prevention and treatment of thromboembolic diseases. A critical step in its synthesis involves the acylation of the chiral amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with **5-Chlorothiophene-2-carbonyl chloride**. This reaction forms the amide bond that is a key structural feature of the final Rivaroxaban molecule. These application notes provide a detailed protocol for this synthesis, compiled from various established methodologies, to guide researchers in the efficient and high-yield production of this important intermediate.

Reaction Scheme

The synthesis involves the N-acylation of the primary amine of the oxazolidinone core with the acid chloride of 5-chlorothiophene-2-carboxylic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.





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